molecular formula C5H5Cl2N3 B1449868 3,5-Dichloro-6-methylpyrazin-2-amine CAS No. 1823887-56-4

3,5-Dichloro-6-methylpyrazin-2-amine

Cat. No. B1449868
CAS RN: 1823887-56-4
M. Wt: 178.02 g/mol
InChI Key: XZTQQNIRABOPAN-UHFFFAOYSA-N
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Description

3,5-Dichloro-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C6H6Cl2N2. It has a molecular weight of 177.03 g/mol . The compound is also known by the synonym 6-Amino-3,5-dichloro-2-picoline .


Molecular Structure Analysis

The InChI Key for 3,5-Dichloro-6-methylpyrazin-2-amine is NQYNSMVHXHIGHZ-UHFFFAOYSA-N . The SMILES representation of the compound is CC1=NC(=C(C=C1Cl)Cl)N .


Physical And Chemical Properties Analysis

3,5-Dichloro-6-methylpyrazin-2-amine is a solid substance . It has a melting point of 134°C . The compound is soluble in methanol .

Scientific Research Applications

Chemical Reactions and Synthesis

Research has shown various chemical reactions and synthesis processes involving compounds related to 3,5-Dichloro-6-methylpyrazin-2-amine. For example, Hou and Matsuoka (1993) explored the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, leading to products with potential nonlinear optical properties and biological activity (Hou & Matsuoka, 1993). Similarly, Veisi, Maleki, and Jahangard (2015) described an electrochemical strategy for synthesizing tetrahydropyrazolo[3,4-b]pyridin-6-ones, highlighting an environmentally benign procedure (Veisi et al., 2015).

Multicomponent Reactions

In the field of multicomponent reactions, Frolova et al. (2011) discovered a reaction leading to novel heterocyclic scaffolds with antibacterial activity, where heterocyclic amines like 3-aminopyrazol-5-ones played a crucial role (Frolova et al., 2011).

Organic Compounds for Corrosion Inhibition

A study by Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media. This research indicated the potential of pyrazole derivatives as efficient corrosion inhibitors (Chetouani et al., 2005).

Novel Heterocyclic Scaffolds and Antimicrobial Activities

Behbehani et al. (2011) used 2-arylhydrazononitriles for synthesizing new heterocyclic substances, which showed promising antimicrobial activities against various bacteria and yeast. This work highlights the significance of pyrazine derivatives in creating bioactive molecules (Behbehani et al., 2011).

Synthesis of Pyrazolo[3,4-d]pyrimidines

Makarov et al. (2003) investigated the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-cyanopyrazole with different amines, leading to the formation of pyrazolo[3,4-d]pyrimidines, an important class of compounds in medicinal chemistry (Makarov et al., 2003).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It can cause skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

IUPAC Name

3,5-dichloro-6-methylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTQQNIRABOPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-6-methylpyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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